molecular formula C10H6ClNO B2756766 6-Chloroquinoline-8-carbaldehyde CAS No. 22934-45-8

6-Chloroquinoline-8-carbaldehyde

Cat. No.: B2756766
CAS No.: 22934-45-8
M. Wt: 191.61
InChI Key: ZSFSBYVHCVFWQD-UHFFFAOYSA-N
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Description

6-Chloroquinoline-8-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.62 .


Synthesis Analysis

The synthesis of this compound involves a two-stage process. The first stage involves the reaction of morpholine with N-chloro-succinimide in tetrahydrofuran at 20℃ for 0.333333h. The second stage involves the reaction of this compound with silver hexafluoroantimonate and dichloro(pentamethylcyclopentadienyl)rhodium (III) dimer in tetrahydrofuran at 20℃ for 12h .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, have been synthesized using various protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been modified with eco-friendly chemical processes .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 191.62 . The InChI code for this compound is 1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H .

Scientific Research Applications

Chemical Synthesis and Derivatives

6-Chloroquinoline-8-carbaldehyde and its analogs, such as 2-chloroquinoline-3-carbaldehyde, have been a subject of significant interest in the field of organic chemistry due to their potential in synthesizing fused or binary heterocyclic systems. The versatility of these compounds is evident from their applications in synthesizing a variety of biologically important compounds, including benzo[3,4‐h][1,6]naphthyridines and other quinoline derivatives through reactions like the Friedländer condensation (Rote et al., 2011; Hamama et al., 2018).

Biological Applications

Biologically, derivatives of this compound have been found to exhibit a broad spectrum of activities. The synthesis of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives from 2-chloroquinoline-3-carbaldehydes has shown potential as inhibitors of AKT1, an enzyme encoded by the AKT1 gene in humans, implicating their use in cancer treatment (Ghanei et al., 2016). Furthermore, quinoline derivatives, including those related to this compound, have demonstrated strong corrosion inhibition properties on metal surfaces, which is critical in industrial applications (Lgaz et al., 2017).

Antimicrobial and Antioxidant Properties

Additionally, these compounds have been researched for their antimicrobial and antioxidant properties. Quinoline derivatives synthesized through various methods have shown potent activity against bacterial strains like Pseudomonas aeruginosa and Escherichia coli. Moreover, these compounds exhibited moderate antioxidant activity, suggesting their potential use in therapeutic applications (Zeleke et al., 2020).

Material Science and Industrial Applications

In material science and industrial applications, the synthesis and modification of chitosan with 2-chloroquinoline-3-carbaldehyde have led to the creation of novel biomaterials with enhanced antibacterial and nontoxic characteristics, suggesting their potential use in biology and medicine (Haj et al., 2020).

Safety and Hazards

6-Chloroquinoline-8-carbaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-chloroquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFSBYVHCVFWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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